molecular formula C13H18ClNO2 B3276212 (S)-alpha-(4-Methyl-benzyl)-proline-HCl CAS No. 637020-64-5

(S)-alpha-(4-Methyl-benzyl)-proline-HCl

Cat. No. B3276212
CAS RN: 637020-64-5
M. Wt: 255.74 g/mol
InChI Key: VVRXAXZQIJLFIE-ZOWNYOTGSA-N
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Description

“(S)-alpha-(4-Methyl-benzyl)-proline-HCl” seems to be a complex organic compound. The closest related compound I found is 4-Methylbenzyltrimethylammonium hydroxide , which is a quaternary ammonium compound with the formula C11H18N+OH− . Another related compound is 4-Methylbenzaldehyde , which is an aromatic aldehyde with the formula CH3C6H4CHO .


Synthesis Analysis

The synthesis of related compounds like 4-Methylbenzyltrimethylammonium hydroxide involves reacting 4-methylbenzyl bromide with triethylamine, followed by stirring with silver oxide in water . For 4-Methylbenzaldehyde, it may be prepared from the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could potentially be related to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 4-Methylbenzaldehyde, it has a boiling point of 204 °C, a density of 1.019 g/cm3, and a molar mass of 120.15 g/mol .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For 4-Methylbenzaldehyde, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13;/h3-6,14H,2,7-9H2,1H3,(H,15,16);1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXAXZQIJLFIE-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@]2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-alpha-(4-Methyl-benzyl)-proline-HCl
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(S)-alpha-(4-Methyl-benzyl)-proline-HCl
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(S)-alpha-(4-Methyl-benzyl)-proline-HCl
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Reactant of Route 6
(S)-alpha-(4-Methyl-benzyl)-proline-HCl

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